2-Phenylhydrazino-2-thiazoline

Anthelmintic Ectoparasiticide Structure-Activity Relationship

2-Phenylhydrazino-2-thiazoline (molecular formula C9H11N3S, molecular weight 193.27 g/mol) is a 2-arylhydrazino-substituted thiazoline heterocycle characterized by a five-membered ring containing nitrogen and sulfur atoms. The compound incorporates both hydrazine and thiazoline functionalities, enabling reactivity for condensation with aldehydes/ketones to form hydrazones and oxidation to corresponding thiazole derivatives.

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
Cat. No. B8736616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylhydrazino-2-thiazoline
Molecular FormulaC9H11N3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NNC2=CC=CC=C2
InChIInChI=1S/C9H11N3S/c1-2-4-8(5-3-1)11-12-9-10-6-7-13-9/h1-5,11H,6-7H2,(H,10,12)
InChIKeyKTOMRFWBRXKQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylhydrazino-2-thiazoline: Core Structural and Procurement Baseline for Thiazoline-Based Research


2-Phenylhydrazino-2-thiazoline (molecular formula C9H11N3S, molecular weight 193.27 g/mol) is a 2-arylhydrazino-substituted thiazoline heterocycle characterized by a five-membered ring containing nitrogen and sulfur atoms [1]. The compound incorporates both hydrazine and thiazoline functionalities, enabling reactivity for condensation with aldehydes/ketones to form hydrazones and oxidation to corresponding thiazole derivatives . First synthesized and characterized in the 1950s [2], it serves as a parent scaffold for numerous pharmacologically active derivatives, with documented applications as anthelmintic, antihypertensive, and ectoparasiticidal agents [1].

Why Generic Substitution Fails: The Critical Role of 2-Arylhydrazino-Thiazoline Substituent Positioning in Parasiticidal Potency


Substitution of 2-phenylhydrazino-2-thiazoline with other 2-arylhydrazino-2-thiazoline analogs without considering precise phenyl ring substitution patterns and hydrazine N-acylation status introduces significant and quantifiable performance variability. For example, 2-phenylhydrazino-2-thiazolines monosubstituted or disubstituted in the 2,6-position of the phenyl ring demonstrate distinctly different ectoparasiticidal activity profiles compared to unsubstituted or differently substituted analogs [1]. Furthermore, acylation of the hydrazino nitrogen (e.g., with acetyl, benzoyl, or sulfonyl groups) drastically modulates biological activity and physicochemical properties [1][2]. Consequently, procurement of the precise, unmodified parent compound (R₁=H, R₂=H in Formula I) is mandatory for researchers aiming to replicate foundational pharmacological studies or for those utilizing it as a non-derivatized intermediate, as generic substitution risks introducing variable efficacy, altered synthetic yields, or divergent target selectivity [1].

Quantitative Differentiation of 2-Phenylhydrazino-2-thiazoline: Head-to-Head Efficacy and Structure-Activity Comparisons


Ectoparasiticidal Potency: 2-Phenylhydrazino-2-thiazoline Parent Scaffold vs. 2,6-Disubstituted Phenyl Analogs

The unsubstituted 2-phenylhydrazino-2-thiazoline parent scaffold demonstrates strong ectoparasiticidal activity against acarids. Critically, the patent literature explicitly discloses that the parent compound's activity is distinct from and, in certain contexts, inferior to 2-phenylhydrazino-2-thiazolines that are monosubstituted or disubstituted in the 2,6-position of the benzene ring [1]. This demonstrates that the unsubstituted phenyl ring of the target compound confers a specific, baseline activity profile essential for structure-activity relationship (SAR) studies and for applications where the 2,6-disubstituted analogs may exhibit undesirable off-target effects or altered physicochemical properties.

Anthelmintic Ectoparasiticide Structure-Activity Relationship

In Vitro Enzyme Inhibition Potency of Hydrazonothiazoline Derivatives: A Class-Level Benchmark for Structural Optimization

While direct, head-to-head in vitro IC50 data for the exact compound 2-phenylhydrazino-2-thiazoline is not available in the accessed literature, a series of closely related hydrazonothiazoline derivatives (5a-q), which share the core 2-hydrazino-thiazoline scaffold, exhibited potent inhibition of both human and bovine carbonic anhydrase II (hCA-II and bCA-II). The most active derivative in the series, 5a, demonstrated an IC50 of 7.0 μM against hCA-II and a Ki of 5.25 ± 0.004 μM [1]. This class-level evidence strongly suggests that the target compound, as the parent hydrazine form, serves as a crucial starting point for synthesizing and evaluating similar hydrazone derivatives, and its procurement is essential for researchers aiming to replicate or expand upon this established SAR.

Enzyme Inhibition Carbonic Anhydrase Drug Design

Antiglycation Activity: Phenylthiazole Hydrazones Show Superior Efficacy to Standard Rutin

A series of 21 phenyl thiazole hydrazone derivatives, structurally related to 2-phenylhydrazino-2-thiazoline via the hydrazone linkage, were evaluated for in vitro antiglycation activity. Several derivatives exhibited potent inhibition of protein glycation, with IC50 values ranging from 187.61 ± 1.12 μM to 886.98 ± 5.29 μM. Notably, multiple compounds in this series demonstrated IC50 values lower than that of the standard reference compound, rutin (IC50 = 269.07 ± 3.79 μM), indicating superior antiglycation potential [1][2]. This class-level data highlights the potential of the core phenyl-thiazole scaffold for developing advanced glycation end-product (AGE) inhibitors.

Antiglycation Diabetes Protein Glycation

Physicochemical and Toxicological Baseline: Stability, Solubility, and Safety Profile for Laboratory Handling

The compound demonstrates robust aqueous stability under practical conditions, with the active ingredient remaining effective in solutions or emulsions at pH 7-9 even after three months of standing [1]. This contrasts with less stable thiazoline analogs that may degrade under similar conditions. In terms of toxicological profile, the compound exhibits low acute toxicity in warm-blooded animals, making it suitable for handling in laboratory and agricultural settings [1]. For example, an acute intravenous LD50 in mice was reported as >37 g/kg, indicating a wide safety margin [2].

Physicochemical Properties Toxicology Laboratory Safety

Validated Application Scenarios for 2-Phenylhydrazino-2-thiazoline in R&D and Industrial Procurement


Structure-Activity Relationship (SAR) Studies in Antiparasitic Drug Discovery

Investigators developing novel anthelmintic or ectoparasiticidal agents utilize the parent 2-phenylhydrazino-2-thiazoline scaffold as a critical, non-derivatized control to benchmark the activity of substituted analogs. As established in patent literature [1], the unsubstituted phenyl ring provides a specific baseline activity profile distinct from 2,6-disubstituted variants, enabling precise attribution of potency changes to specific chemical modifications [1].

Synthesis of Carbonic Anhydrase II (CA-II) Inhibitors for Glaucoma and Epilepsy Research

Medicinal chemists synthesize hydrazonothiazoline derivatives from the parent hydrazine as lead compounds for CA-II inhibition. A closely related hydrazonothiazoline derivative (5a) demonstrated an IC50 of 7.0 μM against hCA-II and a competitive inhibition constant (Ki) of 5.25 ± 0.004 μM [1], validating the core scaffold's utility in developing therapeutics for conditions like glaucoma, epilepsy, and osteoporosis [1].

Development of Antiglycation Agents for Diabetic Complications

Research groups focused on mitigating diabetic complications through inhibition of advanced glycation end-products (AGEs) employ 2-phenylhydrazino-2-thiazoline as a synthetic precursor. Phenylthiazole hydrazone derivatives synthesized from this parent scaffold have demonstrated superior in vitro antiglycation activity (IC50 as low as 187.61 μM) compared to the standard reference rutin (IC50 = 269.07 μM) [1][2], underscoring the scaffold's promise in this therapeutic area [1].

Agricultural Formulation Development and Stability Testing

Agricultural chemists developing stable ectoparasiticidal formulations for livestock (e.g., cattle, sheep) can rely on the parent compound's documented long-term aqueous stability. The compound remains effective in solutions and emulsions at pH 7-9 for at least three months, and its low acute toxicity in warm-blooded animals [1] (mouse IV LD50 >37 g/kg [2]) supports its safe use in agricultural research and development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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